N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

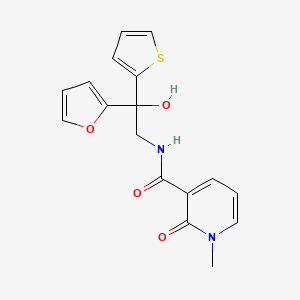

The target compound features a 1,2-dihydropyridine core substituted at position 3 with a carboxamide group. The carboxamide nitrogen is further functionalized with a 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl moiety, introducing heteroaromatic (furan, thiophene) and hydroxy groups.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-19-8-2-5-12(16(19)21)15(20)18-11-17(22,13-6-3-9-23-13)14-7-4-10-24-14/h2-10,22H,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATZRJPROZWLMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by their coupling with a pyridine derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is investigated for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with several dihydropyridine and carboxamide derivatives. Below is a comparative analysis:

Table 1: Key Structural Features of Analogs

Key Observations:

Core Variations: The target compound and analogs share the 1,2-dihydropyridine core, whereas AZ331 and AZ257 () are 1,4-dihydropyridines. The 1,2-dihydropyridine core may exhibit distinct tautomeric behavior (e.g., lactam vs. enol forms) compared to 1,4-dihydropyridines .

Substituent Diversity: The target compound’s hydroxy group and dual heteroaromatic (furan/thiophene) substituents are unique. In contrast, AZ331/AZ257 feature thioether-linked alkyl/aryl groups and cyano substituents, which enhance electron-withdrawing effects . The bromophenyl and trifluoromethyl groups in and analogs likely improve lipophilicity and metabolic stability .

Crystallographic Data ()

The analog N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide adopts a near-planar conformation due to π-conjugation across the amide bridge, with a dihedral angle of 8.38° between aromatic rings. This planar structure may enhance intermolecular interactions (e.g., hydrogen bonding) compared to the target compound’s bulkier substituents .

Pharmacological and Physicochemical Implications

Table 2: Inferred Properties Based on Substituents

Discussion:

- The hydroxy group in the target compound may improve solubility but reduce membrane permeability compared to AZ331’s thioether and cyano groups .

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound notable for its unique structural features, which include a furan ring, thiophene rings, and a pyridine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Furan and Thiophene Rings : These heterocyclic structures contribute to the compound's reactivity and biological interactions.

- Dihydropyridine Core : This moiety is often associated with various pharmacological effects, including calcium channel blocking activity.

- Carboxamide Group : This functional group is known for its role in enhancing solubility and bioavailability.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal activities. The presence of the thiophene and furan rings enhances its interaction with microbial targets, potentially disrupting their metabolic processes.

- Antioxidant Activity : The hydroxyl group in the structure is believed to contribute to its ability to scavenge free radicals, thereby mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Preliminary data from cell line studies indicate that this compound may induce apoptosis in various cancer cell lines, making it a candidate for further investigation as an anticancer agent.

The proposed mechanism of action for this compound involves:

- Interaction with Enzymatic Targets : The compound may act as an inhibitor or modulator of specific enzymes involved in cellular signaling pathways.

- Receptor Binding : It is hypothesized that the compound could bind to certain receptors, altering their activity and leading to downstream effects on cellular function.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Condensation Reactions : Combining furan and thiophene derivatives under specific conditions to form the core structure.

- Functionalization : Introducing various substituents to enhance biological activity and optimize pharmacokinetic properties.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:

- In Vivo Studies : To assess therapeutic efficacy and safety profiles.

- Structure–Activity Relationship (SAR) Studies : To identify critical structural features responsible for biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.